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molecular formula C10H6BrF3N2O B6051878 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole

4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole

Cat. No. B6051878
M. Wt: 307.07 g/mol
InChI Key: APKJRGMRUBXUAS-UHFFFAOYSA-N
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Patent
US09179681B2

Procedure details

4-Bromopyrazole (1.5 g, 10 mmol) and 4-iodotrifluoromethoxybenzene (3.0 g, 10.3 mmol) were stirred DMF (8 mL) and treated with potassium phosphate (6.3 g, 30 mmol) and CuI (0.5 g, 2.6 mmol). The solution was stirred and heated to 130° C. for 30 min, then it was cooled to ambient temperature and poured into 1 N NH4OH (50 mL). The solid precipitate was isolated by filtration, re-dissolved in ether, filtered and concentrated to a tan solid. Recrystallization from EtOH gave an off-white solid (2.1 g): mp 63-65° C.; LCMS 308.6 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.I[C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]([F:18])([F:17])[F:16])=[CH:10][CH:9]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[NH4+].[OH-]>CCOCC.[Cu]I.CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:8]2[CH:9]=[CH:10][C:11]([O:14][C:15]([F:16])([F:17])[F:18])=[CH:12][CH:13]=2)[CH:6]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
potassium phosphate
Quantity
6.3 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solid precipitate was isolated by filtration
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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